molecular formula C16H18O3S B15315316 2-Phenylpropyl tosylate

2-Phenylpropyl tosylate

Cat. No.: B15315316
M. Wt: 290.4 g/mol
InChI Key: LWODUZBQQRSKOF-UHFFFAOYSA-N
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Description

2-Phenylpropyl tosylate is an organic compound that belongs to the class of tosylates, which are esters of p-toluenesulfonic acid. This compound is characterized by the presence of a phenyl group attached to a propyl chain, which is further bonded to a tosylate group. Tosylates are commonly used in organic synthesis due to their excellent leaving group properties, making them valuable intermediates in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylpropyl tosylate typically involves the reaction of 2-phenylpropanol with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction proceeds via the formation of an intermediate sulfonate ester, which is then isolated and purified. The general reaction scheme is as follows:

2-Phenylpropanol+p-Toluenesulfonyl chloride2-Phenylpropyl tosylate+Hydrochloric acid\text{2-Phenylpropanol} + \text{p-Toluenesulfonyl chloride} \rightarrow \text{this compound} + \text{Hydrochloric acid} 2-Phenylpropanol+p-Toluenesulfonyl chloride→2-Phenylpropyl tosylate+Hydrochloric acid

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques such as crystallization and distillation ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-Phenylpropyl tosylate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: Due to the excellent leaving group ability of the tosylate moiety, this compound readily participates in nucleophilic substitution reactions. Common nucleophiles include halides, cyanides, and amines.

    Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes. This is typically achieved using strong bases such as sodium ethoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Typical reagents include sodium iodide in acetone, potassium cyanide in dimethyl sulfoxide, and ammonia in ethanol. Reaction conditions often involve refluxing the mixture to ensure complete conversion.

    Elimination: Strong bases such as sodium ethoxide or potassium tert-butoxide are used, often in anhydrous ethanol or tert-butanol as solvents. The reactions are usually carried out at elevated temperatures.

Major Products Formed

    Nucleophilic Substitution: The major products are the corresponding substituted compounds, such as 2-phenylpropyl iodide, 2-phenylpropyl cyanide, and 2-phenylpropylamine.

    Elimination: The major product is 2-phenylpropene, an alkene formed by the removal of the tosylate group and a hydrogen atom.

Scientific Research Applications

2-Phenylpropyl tosylate has several applications in scientific research, including:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Polymer Chemistry: It serves as a precursor for the preparation of functionalized polymers, which are used in drug delivery systems and advanced materials.

    Biological Studies: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Industrial Applications: It is employed in the production of specialty chemicals and as a reagent in the manufacture of fine chemicals.

Mechanism of Action

The mechanism of action of 2-Phenylpropyl tosylate primarily involves its role as a leaving group in nucleophilic substitution and elimination reactions. The tosylate group, being a good leaving group, facilitates the departure of the leaving group, allowing the nucleophile to attack the electrophilic carbon. This results in the formation of the desired product. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile or base used.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylethyl tosylate: Similar to 2-Phenylpropyl tosylate but with a shorter ethyl chain.

    Benzyl tosylate: Contains a benzyl group instead of a phenylpropyl group.

    Phenylmethyl tosylate: Similar structure but with a methyl group attached to the phenyl ring.

Uniqueness

This compound is unique due to its specific structure, which imparts distinct reactivity and selectivity in chemical reactions. The presence of the phenyl group enhances its stability and makes it a valuable intermediate in the synthesis of complex organic molecules.

Properties

Molecular Formula

C16H18O3S

Molecular Weight

290.4 g/mol

IUPAC Name

2-phenylpropyl 4-methylbenzenesulfonate

InChI

InChI=1S/C16H18O3S/c1-13-8-10-16(11-9-13)20(17,18)19-12-14(2)15-6-4-3-5-7-15/h3-11,14H,12H2,1-2H3

InChI Key

LWODUZBQQRSKOF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(C)C2=CC=CC=C2

Origin of Product

United States

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